molecular formula C19H15BrN4O3 B417104 Benzoic acid 4-bromo-2-[(5-methyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl]-phenyl ester

Benzoic acid 4-bromo-2-[(5-methyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl]-phenyl ester

Cat. No. B417104
M. Wt: 427.3g/mol
InChI Key: KAKKNVZHEPGZPU-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid [4-bromo-2-[[[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hydrazinylidene]methyl]phenyl] ester is a carbonyl compound.

Scientific Research Applications

Optical Nonlinearity

  • Compound 3c with Carboxylic Acid Group and Ester Substituent: Exhibits maximum nonlinearity and potential for optical limiting applications. This finding is significant in the context of laser pulse interaction with compounds in solution, suggesting potential uses in optical devices or materials science (Chandrakantha et al., 2013).

Anti-bacterial and Anti-fungal Activities

  • Synthesis of Novel Derivatives: Compounds derived from benzoic acid ethyl ester and its acid hydrazide demonstrate potent in vitro anti-microbial activity against various bacterial strains and fungi (Mohamed et al., 2010).
  • Salicylhydrazide Containing Azopyrazoles: Newly synthesized compounds with structures similar to the benzoic acid derivative exhibit antimicrobial activity against various bacteria and fungi (Patel, Patel, & Shah, 2011).

Synthesis and Characterization

  • Creation of Derivative Compounds for Testing: The synthesis process of similar compounds and their characterization for potential applications in different fields, like agriculture or chemistry, has been documented (Teitei, 1980).
  • Preparation of 2-Phenyl-4-(1H-Pyrazol-5-yl)Quinolines: Research into the synthesis of unsymmetrical pyrazoles, which share structural similarities, reveals the potential for various chemical applications (Grant et al., 2001).

properties

Product Name

Benzoic acid 4-bromo-2-[(5-methyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl]-phenyl ester

Molecular Formula

C19H15BrN4O3

Molecular Weight

427.3g/mol

IUPAC Name

[4-bromo-2-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C19H15BrN4O3/c1-12-9-16(23-22-12)18(25)24-21-11-14-10-15(20)7-8-17(14)27-19(26)13-5-3-2-4-6-13/h2-11H,1H3,(H,22,23)(H,24,25)/b21-11+

InChI Key

KAKKNVZHEPGZPU-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid 4-bromo-2-[(5-methyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl]-phenyl ester
Reactant of Route 2
Benzoic acid 4-bromo-2-[(5-methyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl]-phenyl ester
Reactant of Route 3
Benzoic acid 4-bromo-2-[(5-methyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl]-phenyl ester
Reactant of Route 4
Benzoic acid 4-bromo-2-[(5-methyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl]-phenyl ester
Reactant of Route 5
Benzoic acid 4-bromo-2-[(5-methyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl]-phenyl ester
Reactant of Route 6
Benzoic acid 4-bromo-2-[(5-methyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl]-phenyl ester

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